molecular formula C15H23NO3 B6630728 4-hydroxy-N-[2-(2-hydroxyethyl)pentyl]-3-methylbenzamide

4-hydroxy-N-[2-(2-hydroxyethyl)pentyl]-3-methylbenzamide

Cat. No. B6630728
M. Wt: 265.35 g/mol
InChI Key: ICIBOYREVHZDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-N-[2-(2-hydroxyethyl)pentyl]-3-methylbenzamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases. However, due to its ability to enhance endurance and performance, it gained popularity among athletes and bodybuilders, leading to its ban by the World Anti-Doping Agency in 2009.

Mechanism of Action

4-hydroxy-N-[2-(2-hydroxyethyl)pentyl]-3-methylbenzamide exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, inflammation, and energy homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and endurance.
Biochemical and Physiological Effects:
In animal studies, 4-hydroxy-N-[2-(2-hydroxyethyl)pentyl]-3-methylbenzamide has been shown to increase endurance and exercise capacity, as well as improve lipid and glucose metabolism. It has also been found to reduce inflammation and oxidative stress, and protect against diet-induced obesity and insulin resistance. However, its long-term safety and potential adverse effects on human health are still unclear.

Advantages and Limitations for Lab Experiments

4-hydroxy-N-[2-(2-hydroxyethyl)pentyl]-3-methylbenzamide has several advantages as a research tool, including its high potency and selectivity for PPARδ, as well as its ability to mimic the effects of exercise on metabolism and endurance. However, its use in lab experiments is limited by its banned status in sports and the lack of long-term safety data.

Future Directions

Future research on 4-hydroxy-N-[2-(2-hydroxyethyl)pentyl]-3-methylbenzamide could focus on its potential therapeutic applications in metabolic and cardiovascular diseases, as well as its effects on cancer growth and progression. Further studies are also needed to determine its long-term safety and potential adverse effects on human health. In addition, the development of novel PPARδ agonists with improved safety and efficacy profiles could lead to the discovery of new treatments for metabolic and cardiovascular diseases.

Synthesis Methods

The synthesis of 4-hydroxy-N-[2-(2-hydroxyethyl)pentyl]-3-methylbenzamide involves several steps, starting with the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(2-hydroxyethyl)pentylamine to give the amide intermediate, which is further reacted with 4-hydroxybenzoic acid to yield the final product.

Scientific Research Applications

4-hydroxy-N-[2-(2-hydroxyethyl)pentyl]-3-methylbenzamide has been extensively studied for its potential therapeutic effects in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. In preclinical studies, it has been shown to improve insulin sensitivity, reduce inflammation, and prevent atherosclerosis. It has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro.

properties

IUPAC Name

4-hydroxy-N-[2-(2-hydroxyethyl)pentyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-3-4-12(7-8-17)10-16-15(19)13-5-6-14(18)11(2)9-13/h5-6,9,12,17-18H,3-4,7-8,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIBOYREVHZDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCO)CNC(=O)C1=CC(=C(C=C1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.